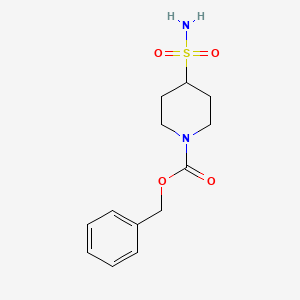

benzyl 4-sulfamoylpiperidine-1-carboxylate

Description

BenchChem offers high-quality benzyl 4-sulfamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 4-sulfamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-sulfamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHWFKKNOBFVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Reagent Profile: Benzyl 4-sulfamoylpiperidine-1-carboxylate

Topic: (CAS 878388-35-3) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS 878388-35-3) is a high-value bifunctional building block utilized in the synthesis of sulfonamide-based pharmacophores. Structurally, it consists of a piperidine ring substituted at the 4-position with a primary sulfonamide moiety (

This compound serves as a critical "privileged scaffold" intermediate. Its primary utility lies in Fragment-Based Drug Discovery (FBDD), particularly for targeting zinc-metalloenzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) . The Cbz group provides robust orthogonal protection, allowing for chemical manipulation of the sulfonamide "warhead" or the piperidine core before late-stage deprotection and diversification.

Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule is designed with two distinct chemical handles:

-

The Warhead (Sulfonamide): A primary sulfonamide group capable of coordinating with the zinc ion (

) in the active site of metalloenzymes. It also serves as a classic bioisostere for carboxylic acids. -

The Protecting Group (Cbz): The carbamate moiety renders the piperidine nitrogen non-nucleophilic and stable to basic and acidic conditions (mild), while being cleavable via catalytic hydrogenolysis (

, Pd/C) or strong acid (HBr/AcOH).

Key Properties Table[1]

| Property | Value | Note |

| CAS Number | 878388-35-3 | |

| IUPAC Name | Benzyl 4-sulfamoylpiperidine-1-carboxylate | |

| Molecular Formula | ||

| Molecular Weight | 298.36 g/mol | |

| LogP (Predicted) | ~1.6 - 1.9 | Lipophilic enough for cell permeability assays |

| H-Bond Donors | 1 (Sulfonamide | Critical for active site binding |

| H-Bond Acceptors | 4 | Sulfonyl oxygens, Carbamate oxygens |

| Physical State | Solid (White to Off-white) | Stable at room temperature |

Synthesis & Manufacturing Logic

The synthesis of CAS 878388-35-3 typically follows a Schotten-Baumann protocol, reacting the nucleophilic piperidine core with benzyl chloroformate (Cbz-Cl).

Experimental Protocol: Cbz-Protection of 4-Sulfamoylpiperidine

Note: This protocol is a standardized methodology for Cbz-protection of secondary amines, adapted for the solubility profile of sulfamoylpiperidines.

Reagents:

-

4-Sulfamoylpiperidine (Starting Material)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[1]

-

Sodium Bicarbonate (

) or Sodium Hydroxide ( -

Solvent System:

(1:1) or

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-sulfamoylpiperidine (10 mmol) in 20 mL of THF/Water (1:1).

-

Basification: Add

(25 mmol, 2.5 equiv) to the solution. Cool the mixture to 0°C in an ice bath. -

Addition: Dropwise add Benzyl Chloroformate (11 mmol, 1.1 equiv) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC or LCMS (Target Mass: 299

). -

Workup:

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary to obtain the white solid.

Visualization: Synthesis Pathway[2][5]

Figure 1: Schotten-Baumann synthesis route for Cbz-protection of the piperidine nitrogen.

Applications in Drug Discovery[6]

A. Carbonic Anhydrase Inhibition (CAI)

The primary sulfonamide group (

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -

Therapeutic Relevance:

B. Fragment-Based Drug Design (FBDD)

CAS 878388-35-3 acts as a linker-optimized fragment .

-

Rigidity: The piperidine ring restricts conformational entropy compared to flexible alkyl chains, potentially increasing binding affinity.

-

Vector Growth: The Cbz group can be removed (deprotection) to reveal the secondary amine. This amine serves as a vector for "growing" the molecule—attaching "tail" groups that interact with the hydrophobic or hydrophilic regions of the enzyme active site to improve selectivity (e.g., selectivity for CA IX over CA II).

Visualization: Pharmacophore Mechanism

Figure 2: Pharmacophore map showing the zinc-binding interaction and the potential for SAR expansion at the N1 position.

Safety & Handling

-

Hazard Classification: Irritant (H315, H319, H335).

-

Handling: Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: Store in a cool, dry place (

recommended). Keep away from strong oxidizing agents.

References

-

Sigma-Aldrich. Benzyl 4-sulfamoylpiperidine-1-carboxylate Product Sheet. Sigma-Aldrich Catalog. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Organic Syntheses. Preparation of Mono-Cbz Protected Amines using Benzyl Chloroformate. Org. Synth. 2015, 92, 91-102. Link

-

PubChem. Benzyl 4-sulfamoylpiperidine-1-carboxylate Compound Summary. National Center for Biotechnology Information. Link

-

Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: A patent review (2013-2019). Expert Opinion on Therapeutic Patents. Link

Sources

The Sulfamoylpiperidine Scaffold: A Technical Guide to Synthesis and Medicinal Application

Executive Summary

The sulfamoylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a versatile core for targeting metabolic enzymes (11

This technical guide analyzes the two primary subclasses of this scaffold:

-

Piperidine-1-sulfonamides (Sulfamides): Where the sulfonyl group is bonded directly to the piperidine nitrogen (

). -

Arylsulfonylpiperidines (Sulfonamides): Where the piperidine nitrogen acts as the nucleophile attacking an external sulfonyl group (

).

Part 1: Structural & Physicochemical Properties[1]

The Pharmacophore

The sulfamoylpiperidine core offers distinct advantages in drug design:

-

Rigidification: The piperidine ring (typically in a chair conformation) reduces the entropic penalty of binding by orienting substituents in defined axial/equatorial vectors.

-

Metabolic Stability: Unlike flexible alkyl chains, the piperidine ring is relatively resistant to oxidative metabolism, though hydroxylation at the C3/C4 positions is a potential soft spot.[1]

-

Polarity & Solubility: The sulfonyl group (

) is a strong hydrogen bond acceptor, improving water solubility compared to carbamate or amide bioisosteres.[1]

Bioisosterism

The Piperidine-1-sulfonamide moiety is a classic urea bioisostere .

-

Geometry: The

bond angle is tetrahedral, unlike the planar -

Acidity: The

of a primary sulfamoyl group (

Part 2: Medicinal Chemistry Applications[2][3][4][5][6]

Case Study: 11 -HSD1 Inhibitors (Metabolic Syndrome)

The 11

-

Mechanism: Sulfamoylpiperidines bind to the substrate-binding pocket. The piperidine ring mimics the steroid backbone, while the sulfonyl group interacts with the catalytic Tyr-183 and Ser-170 residues.

-

Key Compound: PF-915275 and related analogs utilize the piperidine/piperazine sulfonamide scaffold to achieve nanomolar potency (

nM) with high selectivity over 11

Case Study: Carbonic Anhydrase (CA) Inhibitors

-

Target: CA IX and XII isoforms (overexpressed in hypoxic tumors).

-

Mechanism: The primary sulfamoyl group (

) acts as a "zinc anchor," coordinating directly to the

Part 3: Synthetic Methodologies

The synthesis of sulfamoylpiperidines requires distinguishing between the Sulfamide route (for

Diagram: Synthetic Pathways

The following diagram outlines the divergent synthesis of the two scaffold types.

Caption: Divergent synthetic strategies for accessing Arylsulfonylpiperidines (top) and Piperidine-1-sulfonamides (bottom).[1]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Piperidine-1-sulfonamide (Sulfamide Transamination)

Targeting the urea bioisostere scaffold (

Principle: Direct transamination of sulfamide with a secondary amine (piperidine) is the most atom-efficient route, avoiding unstable sulfamoyl chlorides.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the piperidine derivative (e.g., 4-benzylpiperidine, 10 mmol) in anhydrous 1,4-dioxane (20 mL).

-

Addition: Add solid sulfamide (1.92 g, 20 mmol).

-

Reflux: Heat the mixture to reflux (

C) under an inert atmosphere ( -

Workup: Cool the reaction mixture to room temperature. The excess sulfamide often precipitates and can be removed by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (

mL) to remove residual sulfamide. Dry the organic phase over -

Crystallization: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

Yield Expectation: 70–90%.

Validation:

Protocol B: Synthesis of N-Arylsulfonylpiperidine (Standard Sulfonylation)

Targeting the sulfonamide scaffold (

Reagents:

-

Arylsulfonyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Dissolve the piperidine derivative (5 mmol) and TEA (1.05 mL, 7.5 mmol) in dry DCM (15 mL). Cool the solution to

C in an ice bath. -

Addition: Add the arylsulfonyl chloride (5.5 mmol) portion-wise or as a solution in DCM (5 mL) over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Quench: Add water (10 mL) to quench the reaction.

-

Extraction: Separate the organic layer. Wash with 1N HCl (to remove unreacted amine), saturated

(to remove sulfonyl chloride hydrolysis products), and brine.[1] -

Drying: Dry over anhydrous

and concentrate in vacuo. -

Purification: Most products are solids that can be recrystallized from EtOH or purified by silica chromatography.

Part 5: Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the SAR logic for a generic 11

Caption: SAR Map for Sulfamoylpiperidine-based 11

References

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorg Med Chem Lett. 2008.[2][5][6]

-

Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. J Med Chem.[1] 2008.[2][5][6]

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem.[7] 2022.[7][6][8]

-

Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers. Molecules.[1] 2021.[9]

-

N-sulfamoyl-piperidine amides for the prophylaxis or treatment of obesity. Patent WO2007065948A1.

-

Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent. J. Chem. Soc., Perkin Trans. 1. 1982.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-Sulfamoylpiperidine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of benzyl 4-sulfamoylpiperidine-1-carboxylate, a pivotal intermediate in the synthesis of a diverse range of pharmaceutical agents. We will explore its fundamental chemical properties, delve into established and novel synthetic routes, and illuminate its reactivity, which allows for its versatile application in medicinal chemistry. By examining its role as a key building block, this document aims to equip researchers and drug development professionals with the necessary insights to effectively leverage this compound in their synthetic strategies. Detailed experimental protocols and characterization data are provided to ensure the practical applicability of the information presented.

Introduction: The Strategic Importance of the Sulfonamide-Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. When combined with a sulfonamide group, a pharmacophore known for its diverse biological activities, the resulting molecule becomes a powerful tool in drug design.[1][3] Sulfonamides are a cornerstone of antibacterial therapy and have also shown efficacy as anticancer, anti-inflammatory, and antiviral agents.[1][3]

Benzyl 4-sulfamoylpiperidine-1-carboxylate emerges as a particularly valuable intermediate due to the strategic placement of its functional groups. The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle for synthetic manipulations, while the 4-sulfamoyl group provides a reactive site for further derivatization. This trifunctional nature allows for a modular approach to library synthesis and the targeted design of complex molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of benzyl 4-sulfamoylpiperidine-1-carboxylate is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C13H18N2O4S | [4] |

| Molecular Weight | 298.36 g/mol | [4] |

| CAS Number | 878388-35-3 | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4][6] |

| InChI Key | UWHWFKKNOBFVRC-UHFFFAOYSA-N | [4][6] |

Analytical Characterization:

Standard analytical techniques are employed to confirm the identity and purity of benzyl 4-sulfamoylpiperidine-1-carboxylate and its subsequent products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the benzyl, piperidine, and sulfamoyl protons and carbons in their expected chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, including the N-H stretches of the sulfonamide, the C=O stretch of the carbamate, and the S=O stretches of the sulfonyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Synthesis of Benzyl 4-Sulfamoylpiperidine-1-carboxylate

The synthesis of this key intermediate is a critical first step in many drug discovery campaigns. A common and efficient route involves the reaction of a suitable precursor with a sulfamoylating agent, followed by protection of the piperidine nitrogen.

A plausible and widely applicable synthetic strategy begins with benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, which can be readily prepared from commercially available starting materials. The subsequent amination of the sulfonyl chloride furnishes the desired sulfonamide.

Detailed Experimental Protocol: Synthesis from Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Materials:

-

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate[7]

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Amination: Slowly add an excess of ammonia solution (e.g., 3-5 eq) to the cooled solution. The reaction is typically exothermic, so maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford benzyl 4-sulfamoylpiperidine-1-carboxylate as a solid.

Reactivity and Applications as a Synthetic Intermediate

The true value of benzyl 4-sulfamoylpiperidine-1-carboxylate lies in its versatile reactivity, which allows for the synthesis of a wide array of more complex molecules. The primary sites of reaction are the sulfonamide nitrogen and the Cbz-protected piperidine nitrogen.

Derivatization of the Sulfonamide Moiety

The sulfonamide group can undergo various transformations, most notably N-alkylation or N-acylation, to introduce diverse substituents. This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs. For instance, the synthesis of novel carbonic anhydrase inhibitors has been achieved by derivatizing a similar sulfonamide-containing scaffold.[8]

Deprotection and Further Functionalization of the Piperidine Nitrogen

The benzyl carbamate (Cbz) group is a robust protecting group that can be selectively removed under various conditions, most commonly via catalytic hydrogenation. This unmasks the secondary amine of the piperidine ring, which can then be further functionalized through reactions such as alkylation, acylation, or reductive amination. This sequential functionalization allows for the introduction of pharmacophoric elements that can modulate the compound's properties, such as its affinity for a biological target or its pharmacokinetic profile.[9] The N-benzyl piperidine motif is a common feature in many approved drugs and is known to engage in crucial cation-π interactions with target proteins.

Case Study: Application in the Synthesis of Bioactive Molecules

The sulfonamide-piperidine scaffold is a key component in a variety of biologically active compounds. For example, derivatives of this core structure have been investigated as potent inhibitors of carbonic anhydrases, enzymes implicated in a range of diseases including glaucoma and cancer.[8][10]

Furthermore, the broader class of piperidine-containing sulfonamides has been explored for the development of novel bactericides to combat plant bacterial diseases, highlighting the versatility of this structural motif beyond human therapeutics.[3] The ability to readily synthesize and derivatize benzyl 4-sulfamoylpiperidine-1-carboxylate makes it an invaluable starting material for such investigations.

Conclusion

Benzyl 4-sulfamoylpiperidine-1-carboxylate is a highly versatile and strategically important synthetic intermediate in modern drug discovery. Its trifunctional nature, combining a stable yet cleavable protecting group with two reactive sites, allows for a modular and efficient approach to the synthesis of diverse chemical libraries. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for medicinal chemists seeking to leverage this powerful building block in the development of novel therapeutic agents. The methodologies and insights presented in this guide are intended to facilitate the effective utilization of this compound in a wide range of research and development settings.

References

-

Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Available from: [Link].

-

Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. Available from: [Link].

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link].

-

Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. Available from: [Link].

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link].

-

Di Cesare Mannelli, L., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1198-1203. Available from: [Link].

-

PubChem. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. PubChem. Available from: [Link].

-

Srini Chem. (2025). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. Available from: [Link].

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link].

-

PubChem. Benzyl 4-formylpiperidine-1-carboxylate. PubChem. Available from: [Link].

- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Bioorganic & Organic Chemistry, 4(1), 22-25. Available from: [Link].

- Google Patents. (2015). EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.

-

Bua, S., et al. (2021). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1056-1064. Available from: [Link].

-

ResearchGate. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. ResearchGate. Available from: [Link].

-

PubMed. (1998). Total synthesis of (+/-) -phenserine via [4+1] cyclization of a bis(alkylthio)carbene and an indole isocyanate. The Journal of Organic Chemistry, 63(24), 8536-8537. Available from: [Link].

-

Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available from: [Link].

-

Tolentino, K. T., et al. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. RSC Medicinal Chemistry, 14(2), 295-306. Available from: [Link].

-

PubMed. (2018). Synthesis of Cyclic Megamolecules. Journal of the American Chemical Society, 140(20), 6245-6249. Available from: [Link].

-

ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available from: [Link].

-

PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. Available from: [Link].

-

ResearchGate. reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids. ResearchGate. Available from: [Link].

- Google Patents. (2000). JP2000136183A - Production of n-benzyl-4-formylpiperidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl 4-sulfamoylpiperidine-1-carboxylate | 878388-35-3 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzyl 4-sulfamoylpiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 7. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S | CID 21931260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srinichem.com [srinichem.com]

- 10. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 4-Sulfamoylpiperidine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Bioactivity, and Therapeutic Potential

The 4-sulfamoylpiperidine-1-carboxylate scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse biological applications of this promising class of molecules.

The Core Moiety: Understanding the 4-Sulfamoylpiperidine-1-carboxylate Framework

The foundational structure, characterized by a piperidine ring substituted with a sulfamoyl group at the 4-position and a carboxylate at the 1-position, offers a unique combination of properties. The piperidine ring, a common motif in pharmaceuticals, provides a flexible yet constrained framework, influencing solubility and pharmacokinetic properties.[1][2] The sulfamoyl group is a critical pharmacophore, often responsible for key interactions with biological targets, particularly metalloenzymes.[3][4] The carboxylate at the 1-position serves as a versatile handle for synthetic modification, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and drug-like properties.

Synthetic Strategies: Building the Molecular Architecture

The construction of 4-sulfamoylpiperidine-1-carboxylate derivatives typically follows a convergent synthetic approach, allowing for the late-stage introduction of diversity elements. A general and widely adopted synthetic pathway is outlined below.

General Synthetic Protocol

A common synthetic route commences with the coupling of a sulfanilamide derivative with a commercially available piperidine-4-carboxylate ester.[3] This is followed by hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a key intermediate for further derivatization.

Step-by-Step Methodology:

-

Amide Coupling: Sulfanilamide is coupled with an ethyl or tert-butyl piperidine-4-carboxylate using a suitable coupling agent such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in an aprotic solvent like acetonitrile.[3]

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base, typically lithium hydroxide or sodium hydroxide, in a mixture of ethanol and water.[3]

-

Amide Bond Formation: The carboxylic acid intermediate is then coupled with a diverse range of amines (e.g., substituted piperazines or benzylamines) in the presence of a coupling agent like EDCI and an additive such as 1-hydroxybenzotriazole (HOBt) to yield the final carboxamide derivatives.[3]

dot

Caption: General synthetic workflow for 4-sulfamoylpiperidine-1-carboxylate derivatives.

Characterization and Structural Elucidation

The structural integrity and purity of the synthesized derivatives are paramount. A combination of standard analytical techniques is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, providing detailed information about the proton and carbon environments within the molecule.[5][6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is utilized to determine the molecular weight of the synthesized compounds, confirming their identity.[3][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the sulfonamide (S=O stretches) and amide (C=O stretch) moieties.[5]

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated theoretical values for the proposed structure.[5]

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of 4-sulfamoylpiperidine-1-carboxylate have demonstrated significant activity against a range of biological targets, with carbonic anhydrase inhibitors being a prominent example.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the development of 4-sulfamoylpiperidine-1-carboxylate derivatives as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes.[3][4] Certain hCA isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and are implicated in cancer cell survival and proliferation, making them attractive targets for anticancer drug development.[3][7]

Structure-Activity Relationship (SAR) Insights:

The "tail approach" is a key strategy in designing selective CA inhibitors, where modifications to the scaffold extending away from the zinc-binding sulfonamide group can optimize interactions with different isoforms.[3]

-

Piperazine and Benzylamine "Tails": The introduction of substituted piperazine and benzylamine amides at the 4-carboxamide position has been shown to significantly impact inhibitory activity and selectivity.[3]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzylamine or piperazine tail can fine-tune potency. For instance, a 4-methoxyphenyl group on a piperazine tail has been shown to be a potent inhibitor of hCA I and II.[3] Halogen substitutions, such as 4-fluoro or 4-chloro, also yield potent inhibitors.[3]

-

Selectivity for Tumor-Associated Isoforms: Specific derivatives have demonstrated remarkable selectivity for the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II.[3] This selectivity is often attributed to favorable interactions within the active sites of the cancer-related isoforms.[3]

dot

Caption: Logical relationship of SAR for carbonic anhydrase inhibitors.

Table 1: Inhibitory Activity (Ki, nM) of Selected 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Human Carbonic Anhydrases [3]

| Compound | R Group on Piperazine/Benzylamine | hCA I | hCA II | hCA IX | hCA XII |

| 5 | 3-Methoxyphenyl (Piperazine) | 38.6 | 5.8 | - | - |

| 6 | 4-Methoxyphenyl (Piperazine) | 7.9 | 3.7 | 0.9 | - |

| 9 | 4-Fluorophenyl (Piperazine) | 8.9 | 5.6 | - | - |

| 10 | 4-Chlorophenyl (Piperazine) | 9.7 | 4.4 | - | - |

| 16 | 3-Methylbenzyl (Benzylamine) | - | - | 0.8 | - |

| 20 | 4-Chlorobenzyl (Benzylamine) | - | - | 0.9 | - |

| AAZ | Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

Note: Lower Ki values indicate higher inhibitory potency. Data extracted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[3]

Other Potential Therapeutic Areas

The versatility of the 4-sulfamoylpiperidine-1-carboxylate scaffold extends beyond carbonic anhydrase inhibition. Derivatives have been explored for a variety of other pharmacological activities:

-

Antimicrobial Activity: The piperidine moiety is a common feature in many antimicrobial agents.[8][9] Modifications to the core structure could lead to the development of novel antibacterial and antifungal compounds.[10]

-

Anticancer Activity: Beyond CA inhibition, piperidine derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.[1]

-

Aldo-Keto Reductase (AKR) Inhibition: The related (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold has yielded potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of certain cancers.[11][12]

-

Antimalarial Activity: Piperidine-containing compounds have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[13]

-

Anti-diabetic and Anti-Alzheimer's Agents: Sulfonamide derivatives are being investigated for their potential to target pathways relevant to diabetes and Alzheimer's disease.[14]

Future Directions and Conclusion

The 4-sulfamoylpiperidine-1-carboxylate core represents a highly adaptable and pharmacologically relevant scaffold. Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of derivatives to explore a wider range of biological targets.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular interactions responsible for the observed biological activities.

-

In Vivo Efficacy Studies: Moving promising candidates from in vitro assays to preclinical animal models to evaluate their therapeutic potential in a physiological context.

References

-

Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Request PDF. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]

-

Angeli, A., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

-

Singh, J., & Kumar, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. Available at: [Link]

-

Krasavin, M., et al. (2018). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

Gribanov, P. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

N'Dri, A. B., et al. (2022). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules. Available at: [Link]

-

Heinrich, D. M., et al. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. Available at: [Link]

-

Shahzadi, S., et al. (2014). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Khan, I., et al. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Abdelazeem, A. H., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

-

Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

-

Al-Rashida, M., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl Chloride|RUO [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Sulfamoylpiperidine Scaffold: A Technical Guide to Biological Targets and Therapeutic Potential

Topic: Potential Biological Targets for Sulfamoylpiperidine Compounds Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The sulfamoylpiperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized by a rigid heterocyclic core (piperidine) coupled with a polar, hydrogen-bonding sulfamoyl group (

Chemical Biology of the Scaffold

The sulfamoylpiperidine scaffold derives its potency from two distinct structural features:

-

The Sulfamoyl Group (

): Acts as a transition-state mimic for tetrahedral intermediates (e.g., in protease or esterase hydrolysis) and serves as a classic "zinc-binding group" (ZBG) in metalloenzymes.[1] It is a bioisostere of the carboxamide group but with distinct geometry and hydrogen-bonding capabilities. -

The Piperidine Ring: Provides a semi-rigid hydrophobic core that directs the substituents into specific pockets within the enzyme active site, reducing the entropic penalty of binding.

Primary Biological Targets[1]

Target Class A: 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)

Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome, Obesity.[1][2]

Mechanism of Action:

11

-

Pathophysiology: Excess intracellular cortisol drives gluconeogenesis and adipogenesis.[1]

-

Inhibition: Sulfamoylpiperidines (and the related arylsulfonylpiperazines) bind to the substrate-binding pocket of 11

-HSD1. The sulfonyl group often interacts with the catalytic triad (Ser170, Tyr183, Lys187) or the cofactor (NADPH) binding site, effectively locking the enzyme in an inactive conformation.[1]

Key Structure-Activity Relationships (SAR):

-

Linker: A sulfonyl linker attached to the piperidine nitrogen is critical for potency.

-

Distal Substituents: Bulky, lipophilic groups (e.g., adamantyl, trifluoromethylphenyl) on the sulfonamide nitrogen enhance selectivity against the Type 2 isozyme (11

-HSD2), preventing mineralocorticoid side effects.[1]

Target Class B: Carbonic Anhydrases (CAs)

Therapeutic Area: Glaucoma (CA II), Hypoxic Tumors (CA IX/XII), Epilepsy.[1]

Mechanism of Action:

Carbonic anhydrases catalyze the reversible hydration of

-

Binding Mode: The unsubstituted sulfonamide or sulfamate nitrogen of the sulfamoylpiperidine acts as a zinc anchor. The nitrogen atom coordinates directly to the

, displacing the catalytic water molecule/hydroxide ion and halting the catalytic cycle. -

Selectivity: The piperidine tail reaches into the hydrophobic half of the active site. Modifying the piperidine ring (e.g., 4-substitution) allows for discrimination between the ubiquitous cytosolic isoforms (CA I/II) and the tumor-associated transmembrane isoforms (CA IX/XII).[1]

Emerging Targets: Anticancer & Kinase Modulation

Recent high-throughput screening campaigns have identified sulfamoylpiperidine derivatives as inhibitors of:

-

Kinesin Spindle Protein (Eg5/KIF11): Essential for bipolar spindle formation during mitosis.[1][4] Inhibition leads to "monoaster" formation and mitotic arrest.[4][5]

-

Transient Receptor Potential (TRP) Channels: Specific sulfonamide derivatives modulate TRPV1, acting as antagonists to block pain signals, though this is often highly dependent on the specific

-substituents.[1]

Visualization: Mechanisms and Pathways

Diagram 1: 11

-HSD1 Inhibition Pathway

This diagram illustrates the physiological role of 11

Caption: Mechanism of 11

Diagram 2: Synthesis Workflow

A modular protocol for generating N-sulfamoylpiperidine libraries.[1]

Caption: Two-step "one-pot" synthesis of N-sulfamoylpiperidines via a sulfonyl chloride intermediate.

Experimental Validation Protocols

Protocol A: Synthesis of N-Sulfamoylpiperidines

Objective: To synthesize a library of piperidine-1-sulfonamides for SAR screening. Principle: Nucleophilic substitution of sulfuryl chloride by piperidine, followed by displacement of the second chloride by a primary amine.

Materials:

Procedure:

-

Activation: In a flame-dried flask under nitrogen, dissolve sulfuryl chloride in anhydrous DCM. Cool to -20°C .

-

First Addition: Add a solution of piperidine and 1.0 eq of

in DCM dropwise over 30 minutes. Critical: Maintain temperature below 0°C to prevent bis-substitution. -

Intermediate Formation: Stir at 0°C for 2 hours. The formation of piperidine-1-sulfonyl chloride can be monitored by TLC.

-

Coupling: Add the primary amine and remaining

(1.5 eq). Allow the mixture to warm to room temperature and stir for 12 hours. -

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.[1] Dry over

and concentrate. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: 11

-HSD1 Inhibition Assay (HTRF Method)

Objective: Determine the

-

Enzyme Prep: Use human recombinant 11

-HSD1 microsomes.[1] -

Reaction: Incubate enzyme with Cortisone (200 nM) and NADPH (200

M) in the presence of the test compound (various concentrations) in assay buffer (pH 7.4). -

Incubation: 2 hours at 37°C.

-

Detection: Add anti-cortisol-cryptate (donor) and d2-labeled cortisol (acceptor).[1]

-

Readout: Measure FRET signal. High signal = Low Cortisol (High Inhibition).[1] Low signal = High Cortisol (Low Inhibition).[1]

Quantitative Data Summary

| Target Class | Primary Indication | Key Structural Requirement | Typical IC50 Range |

| 11 | Diabetes, Obesity | Sulfonyl linker, bulky hydrophobic R-group | 3 nM - 50 nM |

| CA IX / XII | Hypoxic Tumors | Unsubstituted sulfonamide ( | 0.5 nM - 20 nM |

| Eg5 (Kinesin) | Gastric/Breast Cancer | Thiadiazoline or rigid piperazine core | 10 nM - 100 nM |

| TRPV1 | Neuropathic Pain | 4-substituted piperidine/piperazine | 0.2 |

References

-

Piperazine sulfonamides as potent 11

-HSD1 inhibitors. Journal of Medicinal Chemistry.[7]Link[1] -

Discovery of pyridyl sulfonamide 11

-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.Link[1] -

Carbonic Anhydrase Inhibitors: Mechanism of Action. StatPearls [Internet].[1]Link[1]

-

Modular Two-Step Route to Sulfondiimidamides (Synthesis Protocol). Journal of the American Chemical Society.Link[1]

-

Advances in the discovery of kinesin spindle protein (Eg5) inhibitors. European Journal of Medicinal Chemistry.[8]Link[1]

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in the discovery of kinesin spindle protein (Eg5) inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Carbonic Anhydrase Inhibitors from a Benzyl 4-Sulfamoylpiperidine-1-Carboxylate Core

Executive Summary

This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic use of the benzyl 4-sulfamoylpiperidine-1-carboxylate scaffold in the synthesis of potent and selective carbonic anhydrase (CA) inhibitors. Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are validated therapeutic targets for cancer treatment.[1][2] This document details the underlying scientific principles, a robust and validated synthetic workflow, and the structure-activity relationships (SAR) that govern the efficacy of inhibitors derived from this privileged core structure. We will explore the rationale behind the molecular design, provide step-by-step experimental protocols, and offer insights grounded in established research to empower the development of next-generation CA inhibitors.

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4][5] This reaction is critical for a multitude of physiological processes, including pH homeostasis, respiration, ion transport, and various biosynthetic reactions.[6][7] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[4][5]

The dysregulation of specific CA isoforms is linked to a range of pathologies, making them compelling drug targets.[7][8] For instance, inhibitors of hCA II and IV are used in the management of glaucoma.[9][10] Of particular interest to modern oncology are the transmembrane isoforms hCA IX and hCA XII, which are overexpressed in many solid tumors.[1][11] Their activity helps cancer cells survive in the hypoxic and acidic tumor microenvironment by regulating intracellular and extracellular pH.[2][12] Consequently, the selective inhibition of these tumor-associated isoforms is a validated strategy for anticancer therapy.[11][13]

The vast majority of clinically relevant CA inhibitors (CAIs) are based on a sulfonamide (-SO₂NH₂) scaffold. This functional group acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site in its deprotonated form, thereby disrupting the catalytic cycle.[11] A highly effective strategy in modern CAI design is the "tail approach," where the essential sulfonamide ZBG is attached to a molecular scaffold that is then modified with various chemical moieties (tails).[1] These tails extend into the active site cavity, forming interactions with amino acid residues that differ between isoforms, which is the key to achieving desired selectivity.[1]

This guide focuses on a specific and highly effective scaffold: a piperidine ring connected to a 4-sulfamoylphenyl group, where the piperidine nitrogen is protected by a benzyl carboxylate group. This structure serves as an excellent foundation for applying the "tail approach" to generate potent and selective inhibitors of human carbonic anhydrases.

The Benzyl 4-Sulfamoylpiperidine-1-Carboxylate Scaffold: A Privileged Core

The power of this scaffold lies in the distinct and synergistic roles of its three primary components. Understanding these roles is crucial to appreciating the causality behind the synthetic strategy.

-

The 4-Sulfamoylphenyl Moiety : This is the pharmacophore, the non-negotiable component responsible for the primary inhibitory action. The primary sulfonamide group is the anchor that coordinates with the catalytic zinc ion.[11]

-

The Piperidine Linker : This heterocyclic ring serves as a rigid and well-defined spacer. Its conformational rigidity helps to optimally position the "tail" portion of the inhibitor within the active site, facilitating specific interactions that drive isoform selectivity.[1][12]

-

The Benzyl Carboxylate Protecting Group : In the context of synthesis, this N-Cbz (carboxybenzyl) group serves as a robust protecting group for the piperidine nitrogen. It is stable under many reaction conditions but can be removed if further modification of the piperidine nitrogen is desired. Its presence is foundational to the intermediate, benzyl 4-sulfamoylpiperidine-1-carboxylate.

Below is a diagram illustrating the core chemical scaffold.

Caption: The core benzyl 4-sulfamoylpiperidine-1-carboxylate scaffold.

Synthetic Strategy: From Core Scaffold to Potent Inhibitors

The synthesis of potent CAIs from this scaffold is a logical, multi-step process designed for versatility and diversification. The overarching strategy involves first constructing a key carboxylic acid intermediate, which is then coupled with a variety of amines to generate a library of final candidate inhibitors. This approach allows for the systematic exploration of the "tail" region to optimize potency and selectivity.

Here is a high-level overview of the synthetic workflow.

Caption: Overall workflow for the synthesis and screening of CA inhibitors.

Part A: Synthesis of the Key Carboxylic Acid Intermediate

Causality: The objective here is to synthesize 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid. This intermediate is the linchpin of the entire strategy. By converting the stable ethyl ester into a reactive carboxylic acid, we create a functional handle for the subsequent introduction of diverse "tail" fragments via standard amide coupling chemistry.

Experimental Protocol: This protocol is a synthesized representation based on established methodologies.[1][14]

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3)

-

Reagent Preparation: To a solution of 4-sulfamoylbenzoic acid (1 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equiv.) and Hydroxybenzotriazole (HOBt) (1.1 equiv.). Stir the mixture at room temperature for 20 minutes.

-

Coupling Reaction: Add ethyl piperidine-4-carboxylate (1.1 equiv.) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the activated acid solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester intermediate.

Step 2: Hydrolysis to 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (4)

-

Saponification: Dissolve the purified ethyl ester intermediate (1 equiv.) in a mixture of ethanol (EtOH) and water. Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 5N, 2-3 equiv.).

-

Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 18-24 hours. Monitor the disappearance of the starting ester by TLC.

-

Acidification and Isolation: Once the reaction is complete, remove the ethanol under vacuum. Cool the remaining aqueous residue in an ice bath and carefully acidify with a strong acid (e.g., 6N HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure carboxylic acid intermediate (4), which can often be used in the next step without further purification.

Part B: Diversification via Amide Coupling – The "Tail Approach"

Causality: This is the crucial diversification step where the structure-activity relationship (SAR) is explored. By coupling the key carboxylic acid intermediate with a library of different primary or secondary amines, a range of "tails" are introduced. The steric and electronic properties of these tails will dictate the binding affinity and selectivity for different CA isoforms.[1][15]

General Experimental Protocol:

-

Acid Activation: In a manner similar to Step 1, dissolve the carboxylic acid intermediate (4) (1 equiv.) in anhydrous DMF and activate it using a coupling agent like EDCI (1.2 equiv.) or HATU (1.2 equiv.).

-

Amine Addition: To the activated acid, add the desired amine (e.g., N-benzylpiperazine or 4-methylbenzylamine) (1.1 equiv.) and a suitable base like DIPEA (2.0 equiv.).

-

Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. Perform an aqueous workup as described previously, extracting the product with an appropriate organic solvent.

-

Purification and Validation: Purify the final compound by flash chromatography or recrystallization. The structure and purity of each final inhibitor must be validated through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Structure-Activity Relationship (SAR) Data:

The choice of amine in the final coupling step has a profound impact on the inhibitory profile of the resulting compound. The following table summarizes inhibition data (Kᵢ in nM) for a selection of derivatives against key hCA isoforms, demonstrating the practical outcomes of the "tail approach".[1]

| Compound | Tail Moiety | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 6 | 4-Methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | 15.6 |

| 11 | Benzylpiperazine | 38.4 | 22.1 | 8.3 | 24.5 |

| 14 | Benzylamine | 265.4 | 125.7 | 45.3 | 3.6 |

| 15 | 2-Methylbenzylamine | 189.6 | 89.4 | 26.5 | 6.9 |

| 16 | 4-Methylbenzylamine | 311.2 | 158.3 | 66.8 | 80.1 |

| AAZ * | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |

Data for Acetazolamide (AAZ) is provided for reference.

Analysis: The data clearly shows that small changes to the tail result in significant shifts in potency and selectivity. For instance, compound 6 , with a 4-methoxyphenylpiperazine tail, is a sub-nanomolar inhibitor of the cancer-related hCA IX, whereas compound 14 , with a simple benzylamine tail, shows strong selectivity for hCA XII.[1]

Mechanism of Action and Structural Insights

The inhibitory activity of the synthesized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides is driven by the fundamental interaction between the sulfonamide group and the active site zinc ion.

Caption: Simplified binding mode of a sulfonamide inhibitor in the CA active site.

Authoritative Grounding: The sulfonamide moiety binds to the Zn²⁺ ion as an anion, displacing the catalytic water/hydroxide molecule.[16] Molecular docking and X-ray crystallography studies have confirmed this binding mode.[1][17][15] The selectivity observed between isoforms, such as the high affinity of certain derivatives for hCA IX and XII, arises from specific hydrogen bonds and hydrophobic interactions between the inhibitor's "tail" and non-conserved amino acid residues at the rim of the active site cavity.[1][15][16] For example, the high selectivity of compound 11 for tumor-associated isoforms is attributed to favorable interactions within the hCA IX and XII active sites that are not possible in hCA I and II.[1][15]

Conclusion and Future Directions

The benzyl 4-sulfamoylpiperidine-1-carboxylate framework represents a highly productive and synthetically accessible starting point for the development of novel carbonic anhydrase inhibitors. The clear distinction between the zinc-binding head, the rigid linker, and the customizable tail makes it an ideal system for applying the principles of rational drug design. The protocols and SAR data presented herein provide a solid foundation for researchers to build upon.

Future work in this area could involve:

-

Expanding the Amine Library: Synthesizing and screening derivatives with novel, more complex, or fragment-based tail structures to further probe the active site topology of different isoforms.

-

Scaffold Hopping: Replacing the piperidine ring with other heterocyclic systems to alter the rigidity and vectoral projection of the tail group.

-

Targeting Other Isoforms: Applying the same synthetic logic to develop selective inhibitors for other therapeutically relevant CA isoforms, such as those implicated in neurological disorders or metabolic diseases.[10]

By leveraging the robust synthetic chemistry and clear SAR landscape of this scaffold, the scientific community can continue to advance the development of highly selective and potent carbonic anhydrase inhibitors for a range of therapeutic applications.

References

-

Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470–477. [Link][1][15][18]

-

Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. [Link][2]

-

Di Cesare Mannelli, L., et al. (2020). A series of novel sulfonyl semicarbazides 5–13 was designed, synthesized, and evaluated for human carbonic anhydrase (hCA) inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 184-190. [Link][3]

-

Ghorab, M. M., et al. (2024). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry. [Link][19]

-

Ghorab, M. M., et al. (2024). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. PMC. [Link][4]

-

Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6346–6369. [Link][9]

-

Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ResearchGate. [Link][12]

-

Lozeau, C., Hill, B., & Bushnell, E. (2023). Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Brandon University. [Link][20]

-

Ahuja, S., et al. (2021). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Journals. [Link][11]

-

Pontecorvi, V., et al. (2025). Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. [Link]

-

Synthetic carbonic anhydrase inhibitors. ResearchGate. [Link][21]

-

De Simone, G., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link][5]

-

Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link][16]

-

Moi, D., et al. (2024). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link][14]

-

Iskes, C. C., et al. (2014). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 553-558. [Link][6]

-

Pontecorvi, V., et al. (2025). Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. [Link][7]

-

Eldehna, W. M., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. ResearchGate. [Link][13]

-

Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link][8]

-

Angeli, A., et al. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 237-246. [Link][10]

-

Nocentini, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 44(23), 9676-9684. [Link][17]

Sources

- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mathewsopenaccess.com [mathewsopenaccess.com]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 6. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00208G [pubs.rsc.org]

- 8. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. auctoresonline.com [auctoresonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. iris.unica.it [iris.unica.it]

- 15. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors | Research Connection [brandonu.ca]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Isolation Protocol for Benzyl 4-Sulfamoylpiperidine-1-Carboxylate

Introduction & Strategic Rationale

Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 878388-35-3) is a highly versatile building block utilized in the development of sulfonamide-containing therapeutics, including cytokine release inhibitory drugs (CRIDs) and PROTACs targeting protein degradation[1][2]. The structural core features a piperidine ring substituted with a primary sulfonamide at the equatorial C4 position and a carboxybenzyl (Cbz) protecting group at the N1 position[3][4].

Strategic Selection of the Cbz Group: The Cbz group is strategically chosen for secondary amine protection because it is highly stable to the basic, nucleophilic conditions required for sulfonamide formation[5]. Furthermore, it provides orthogonal deprotection capabilities. Once the sulfonamide is installed and the molecule is further elaborated, the Cbz group can be cleanly and quantitatively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) under mild conditions, leaving the sulfonamide moiety completely intact[1][5].

Mechanistic Pathway & Reaction Design

The most efficient, regioselective, and scalable route to synthesize benzyl 4-sulfamoylpiperidine-1-carboxylate is the direct ammonolysis of commercially available benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS: 287953-54-2)[6][7].

Causality Behind Experimental Choices:

-

Dual-Role Reagent: Ammonia (NH₃) serves a dual purpose in this reaction. The first equivalent acts as a nucleophile, attacking the highly electrophilic sulfonyl sulfur and displacing the chloride ion. A second equivalent acts as a Brønsted base to scavenge the generated hydrochloric acid (HCl) byproduct, precipitating as ammonium chloride (NH₄Cl).

-

Temperature Control (0 °C): Sulfonyl chlorides are moisture-sensitive and can undergo competitive hydrolysis to form sulfonic acids. Conducting the reaction at strictly 0 °C suppresses this hydrolysis, controls the exothermic nature of the nucleophilic attack, and minimizes unwanted side reactions such as sulfonamide dimerization[6].

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 1.57 mmol scale synthesis. This self-contained ratio can be linearly scaled up for process chemistry applications.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Starting Material | 317.79 | 1.0 | 500 mg (1.57 mmol) |

| Ammonia (NH₃) gas | Nucleophile / Base | 17.03 | Excess | Bubbled (10 min) |

| Tetrahydrofuran (THF) | Reaction Solvent | 72.11 | Solvent | 10 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | Solvent | 50 mL |

| Deionized Water (H₂O) | Aqueous Wash | 18.02 | Wash | 50 mL |

| Saturated NaCl (Brine) | Aqueous Wash | 58.44 | Wash | 50 mL |

| Sodium Sulfate (Na₂SO₄) | Drying Agent | 142.04 | Desiccant | As needed |

Experimental Workflow Visualization

Fig 1: Synthetic workflow for benzyl 4-sulfamoylpiperidine-1-carboxylate via ammonolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (e.g., precipitation of salts) serve as in-process indicators of reaction progress.

Phase 1: Reaction Setup and Ammonolysis

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to exclude ambient moisture.

-

Dissolution: Dissolve 500 mg (1.57 mmol) of benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in 10 mL of anhydrous Tetrahydrofuran (THF)[6].

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.

-

Causality: Low temperature prevents the thermal degradation of the sulfonyl chloride and controls the exothermic substitution reaction.

-

-

Ammonia Introduction: Introduce anhydrous NH₃ gas into the solution via a subsurface bubbling tube for exactly 10 minutes[6].

-

Validation Checkpoint: A dense white precipitate (NH₄Cl) will rapidly form in the flask, visually confirming that the nucleophilic substitution is occurring and the HCl byproduct is being neutralized.

-

-

Completion: Remove the bubbling tube and let the reaction stir at 0 °C for an additional 15 minutes to ensure complete consumption of the starting material.

Phase 2: Workup and Isolation

-

Concentration: Remove the THF solvent under reduced pressure using a rotary evaporator[6].

-

Causality: Removing the water-miscible THF prevents the target product from being pulled into the aqueous phase during the subsequent liquid-liquid extraction.

-

-

Reconstitution: Dissolve the resulting crude residue (a mixture of the target product and NH₄Cl salts) in 50 mL of Ethyl Acetate (EtOAc)[6].

-

Aqueous Washing:

-

Transfer the EtOAc solution to a separatory funnel.

-

Wash the organic layer with 50 mL of deionized water to solubilize and remove the inorganic NH₄Cl salts[6].

-

Wash the organic layer with 50 mL of saturated aqueous NaCl (brine)[6]. Causality: Brine pre-dries the organic phase by drawing out dissolved water and reduces the likelihood of emulsion formation.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl and let sit for 10 minutes.

-

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield benzyl 4-sulfamoylpiperidine-1-carboxylate as a stable solid[4].

Phase 3: Downstream Application Note (Orthogonal Deprotection)

When the Cbz group is no longer required for downstream synthesis, it can be seamlessly removed. Dissolve the intermediate in Methanol (MeOH), add 10 wt% Palladium on Carbon (Pd/C), and stir the suspension under a Hydrogen atmosphere (e.g., 50 psi) at 25 °C for 30 hours. Subsequent filtration through Celite and concentration will yield the free piperidine-4-sulfonamide[1].

References

-

Google Patents. "CN113056455A - Isoxazole carboxamide compound and its use." (Details the primary ammonolysis protocol via NH₃ bubbling). Link

-

Google Patents. "US11465992B2 - Sulfonamide carboxamide compounds." (Details the downstream Pd/C deprotection workflow). Link

-

PubChem. "Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S." (Precursor chemical and physical properties). Link

-

Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide." (Mechanistic stability of the Cbz protecting group). Link

-

Sigma-Aldrich. "Benzyl 4-sulfamoylpiperidine-1-carboxylate | 878388-35-3." (Target compound characterization and physical form). Link

Sources

- 1. US11465992B2 - Sulfonamide carboxamide compounds - Google Patents [patents.google.com]

- 2. Piperidine-4-sulfonyl fluoride () for sale [vulcanchem.com]

- 3. 878388-35-3|Benzyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. Benzyl 4-sulfamoylpiperidine-1-carboxylate | 878388-35-3 [sigmaaldrich.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. CN113056455A - Isoxazole carboxamide compound and its use - Google Patents [patents.google.com]

- 7. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S | CID 21931260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzyl 4-Sulfamoylpiperidine-1-carboxylate in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry